Cas no 2679931-54-3 ((2S)-2-{2-amino-N-[(prop-2-en-1-yloxy)carbonyl]acetamido}-4-methylpentanoic acid)

(2S)-2-{2-amino-N-[(prop-2-en-1-yloxy)carbonyl]acetamido}-4-methylpentanoic acid is a specialized amino acid derivative featuring a prop-2-en-1-yloxycarbonyl (Alloc) protecting group on the amide nitrogen, enhancing its utility in peptide synthesis. The compound’s chiral (2S) configuration and branched 4-methylpentanoic acid moiety contribute to its structural uniqueness, making it valuable for constructing stereochemically defined peptides or modified biomolecules. The Alloc group offers selective deprotection under mild conditions, facilitating orthogonal synthesis strategies. Its compatibility with solid-phase peptide synthesis (SPPS) and potential for further functionalization underscore its versatility in medicinal chemistry and bioconjugation applications. The product is particularly advantageous for researchers requiring precise control over protecting group chemistry in complex molecular assemblies.
(2S)-2-{2-amino-N-[(prop-2-en-1-yloxy)carbonyl]acetamido}-4-methylpentanoic acid structure
2679931-54-3 structure
Product Name:(2S)-2-{2-amino-N-[(prop-2-en-1-yloxy)carbonyl]acetamido}-4-methylpentanoic acid
CAS No:2679931-54-3
MF:C12H20N2O5
MW:272.297603607178
CID:6327332
PubChem ID:165909550
Update Time:2025-05-21

(2S)-2-{2-amino-N-[(prop-2-en-1-yloxy)carbonyl]acetamido}-4-methylpentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2679931-54-3
    • EN300-28283701
    • (2S)-2-{2-amino-N-[(prop-2-en-1-yloxy)carbonyl]acetamido}-4-methylpentanoic acid
    • Inchi: 1S/C12H20N2O5/c1-4-5-19-12(18)14(10(15)7-13)9(11(16)17)6-8(2)3/h4,8-9H,1,5-7,13H2,2-3H3,(H,16,17)/t9-/m0/s1
    • InChI Key: IHMUTFCNPCDERU-VIFPVBQESA-N
    • SMILES: OC([C@H](CC(C)C)N(C(=O)OCC=C)C(CN)=O)=O

Computed Properties

  • Exact Mass: 272.13722174g/mol
  • Monoisotopic Mass: 272.13722174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 8
  • Complexity: 354
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.3
  • Topological Polar Surface Area: 110Ų

(2S)-2-{2-amino-N-[(prop-2-en-1-yloxy)carbonyl]acetamido}-4-methylpentanoic acid Pricemore >>

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Additional information on (2S)-2-{2-amino-N-[(prop-2-en-1-yloxy)carbonyl]acetamido}-4-methylpentanoic acid

Recent Advances in the Study of (2S)-2-{2-amino-N-[(prop-2-en-1-yloxy)carbonyl]acetamido}-4-methylpentanoic acid (CAS: 2679931-54-3)

The compound (2S)-2-{2-amino-N-[(prop-2-en-1-yloxy)carbonyl]acetamido}-4-methylpentanoic acid (CAS: 2679931-54-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structure featuring an allyloxycarbonyl-protected amino group and a branched alkyl chain, has shown promising potential in various therapeutic applications, including protease inhibition and targeted drug delivery. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its biomedical applications.

One of the key areas of research involves the role of this compound as a building block for peptide-based therapeutics. Its structural features make it an ideal candidate for the development of novel protease inhibitors, particularly in the context of viral infections and cancer. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against SARS-CoV-2 main protease (Mpro), highlighting its potential as a therapeutic agent for COVID-19. The study also emphasized the compound's favorable pharmacokinetic properties, including stability and bioavailability.

In addition to its therapeutic potential, recent advancements in synthetic chemistry have enabled more efficient and scalable production of (2S)-2-{2-amino-N-[(prop-2-en-1-yloxy)carbonyl]acetamido}-4-methylpentanoic acid. A team of researchers from MIT reported a novel catalytic asymmetric synthesis method in 2023, which significantly reduces the number of steps required and improves overall yield. This breakthrough is expected to facilitate further preclinical and clinical studies, accelerating the translation of this compound into practical applications.

Another notable development is the exploration of this compound's role in targeted drug delivery systems. Its unique chemical structure allows for conjugation with various drug molecules and nanoparticles, enabling precise delivery to diseased tissues. A recent study in Advanced Drug Delivery Reviews highlighted its use in the development of antibody-drug conjugates (ADCs) for cancer therapy, where it serves as a linker molecule to enhance stability and efficacy. The study reported improved tumor targeting and reduced off-target effects in preclinical models.

Despite these promising findings, challenges remain in the clinical translation of (2S)-2-{2-amino-N-[(prop-2-en-1-yloxy)carbonyl]acetamido}-4-methylpentanoic acid. Issues such as potential immunogenicity, long-term toxicity, and large-scale manufacturing need to be addressed in future research. However, the compound's versatility and demonstrated efficacy in multiple therapeutic areas make it a compelling subject for ongoing investigation. Researchers are optimistic that continued advancements in chemical biology and drug development will unlock its full potential in the coming years.

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